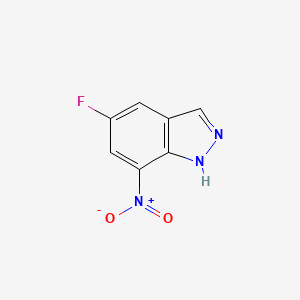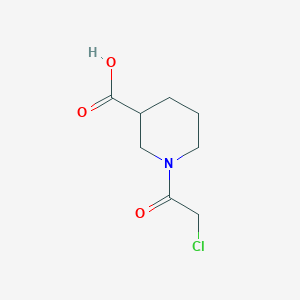
1-(2-Chloroacetyl)-3-piperidinecarboxylic acid
概要
説明
“1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” is a chemical compound that likely contains a piperidine ring, which is a common nitrogen heterocycle used widely in medicinal chemistry . The compound also contains a chloroacetyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a precursor with chloroacetyl chloride . For example, L-proline, a natural amino acid, can react with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .Molecular Structure Analysis
The molecular structure of “this compound” likely includes a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . The compound also likely contains a chloroacetyl group .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, cyanoacetic acid hydrazide, a similar compound, can act as an ambident nucleophile, reacting at several possible sites .科学的研究の応用
Molecular Structure and Crystallography :
- 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid and its derivatives have been studied for their crystal and molecular structures. For example, a study on 4-piperidinecarboxylic acid hydrochloride characterizes its structure using single crystal X-ray diffraction and other methods (Szafran, Komasa, & Bartoszak-Adamska, 2007). Similar studies have been conducted on the molecular structure, hydrogen bonding, and spectroscopic properties of complexes involving piperidine-4-carboxylic acid (Komasa, Katrusiak, Szafran, Barczyński, & Dega-Szafran, 2008).
Synthesis and Chemical Properties :
- Research has been conducted on the asymmetric synthesis of various derivatives of piperidinedicarboxylic acid, illustrating the versatility and potential applications of these compounds in chemical synthesis (Xue, He, Roderick, Corbett, & Decicco, 2002).
- Studies have also explored the synthesis of new quinazolinone derivatives under solvent-free conditions using piperidine-4-carboxylic acid, highlighting its role in the development of novel chemical compounds (Acharyulu, Dubey, Reddy, & Suresh, 2008).
Catalytic Applications :
- Piperidine-4-carboxylic acid has been utilized in the synthesis of nanomagnetic reusable catalysts for efficient synthesis of dihydroquinazolinones and polyhydroquinolines (Ghorbani‐Choghamarani & Azadi, 2015).
Intermolecular Interactions and Hydrogen Bonding :
- The intermolecular interactions and hydrogen bonding patterns in various complexes involving piperidinecarboxylic acid derivatives have been a focus of several studies. These studies provide insights into the fundamental properties of these compounds and their potential applications (Dega-Szafran, Petryna, Szafran, & Tykarska, 2004).
Pharmacological Applications :
- While excluding information related to drug use, dosage, and side effects, it is worth noting that various derivatives of piperidinecarboxylic acid have been studied for their pharmacological properties, such as anticonvulsant activity (Hutchison et al., 1989).
Spectroscopic Studies :
- Detailed spectroscopic studies have been carried out on piperidinecarboxylic acid derivatives, providing valuable information on their chemical behavior and potential applications in various fields (Anioła, Dega-Szafran, Katrusiak, Komasa, & Szafran, 2016).
Safety and Hazards
While specific safety and hazard information for “1-(2-Chloroacetyl)-3-piperidinecarboxylic acid” is not available, similar compounds like chloroacetyl chloride are considered hazardous. They are corrosive to metals, toxic if swallowed, in contact with skin or if inhaled, and may cause respiratory irritation .
将来の方向性
作用機序
Target of Action
The primary target of 1-(2-Chloroacetyl)-3-piperidinecarboxylic acid is believed to be dipeptidyl peptidase IV (DPP-IV), a member of the prolyl oligopeptidase family of serine protease . DPP-IV cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .
Mode of Action
This compound interacts with its target, DPP-IV, by inhibiting its function . This inhibition prevents the cleavage of the N-terminal dipeptide from peptides, thus altering the normal function of DPP-IV .
Biochemical Pathways
The inhibition of DPP-IV by this compound affects the biochemical pathway involving glucagon-like peptide-1 (GLP-1), an incretin hormone . Normally, GLP-1 is rapidly inactivated by DPP-IV, but the inhibition of DPP-IV extends the half-life of endogenously secreted GLP-1 . This, in turn, enhances insulin secretion and improves glucose tolerance .
Pharmacokinetics
The compound’s interaction with dpp-iv suggests that it may have good bioavailability, as it is able to reach and inhibit its target effectively .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced insulin secretion and improved glucose tolerance . These effects are beneficial in the control of glucose homeostasis, particularly in patients with type-II diabetes .
生化学分析
Biochemical Properties
1-(2-Chloroacetyl)-3-piperidinecarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is dipeptidyl peptidase IV (DPP-IV), a member of the prolyl oligopeptidase family of serine proteases. DPP-IV cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position. The interaction between this compound and DPP-IV results in the inhibition of the enzyme’s activity, thereby extending the half-life of glucagon-like peptide-1 (GLP-1), an incretin hormone that stimulates insulin release and inhibits glucagon release .
Cellular Effects
This compound has been shown to influence various cellular processes and functions. In particular, this compound affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DPP-IV, this compound enhances the activity of GLP-1, leading to improved glucose homeostasis. This results in increased insulin secretion, reduced glucagon release, and slowed gastric emptying. Additionally, the compound’s impact on gene expression and cellular metabolism contributes to its potential therapeutic applications in the treatment of type-II diabetes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DPP-IV, inhibiting its enzymatic activity. This inhibition prevents the cleavage of GLP-1, thereby extending its half-life and enhancing its physiological effects. The binding interaction between this compound and DPP-IV is characterized by the formation of a stable complex, which effectively blocks the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to the degradation of the compound, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound maintains its inhibitory effects on DPP-IV, resulting in sustained improvements in glucose homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-IV activity, leading to improved glucose tolerance and insulin secretion. At higher doses, the compound may exhibit toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing significant adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy. The interaction with DPP-IV is a key aspect of its metabolic pathway, as the inhibition of this enzyme leads to the prolonged activity of GLP-1. Additionally, the compound’s effects on metabolic flux and metabolite levels contribute to its overall impact on glucose homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and therapeutic potential. The compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cells, this compound accumulates in specific tissues, particularly the liver and pancreas, where it exerts its inhibitory effects on DPP-IV. The localization and accumulation of the compound are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals contribute to the precise localization of the compound, ensuring its effective inhibition of DPP-IV. The subcellular distribution of this compound is essential for its therapeutic efficacy and overall impact on cellular processes .
特性
IUPAC Name |
1-(2-chloroacetyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c9-4-7(11)10-3-1-2-6(5-10)8(12)13/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDPEIMVLNZZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)
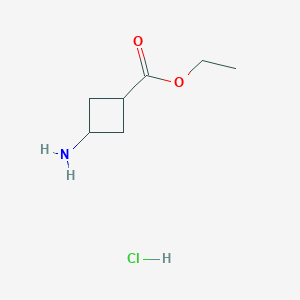
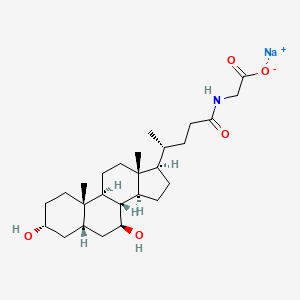
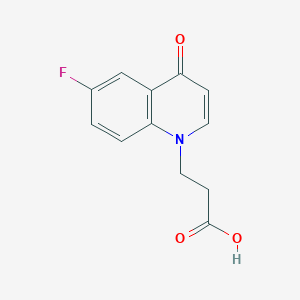


![5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1440959.png)
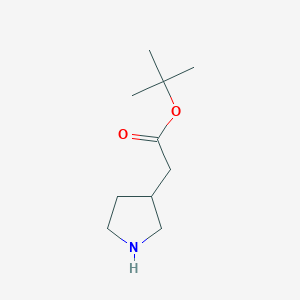
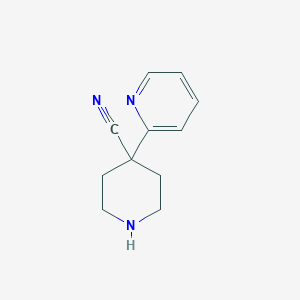
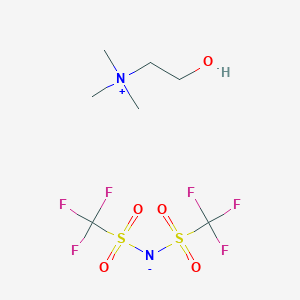
![[3-(Acetylamino)-4-methoxyphenoxy]acetic acid](/img/structure/B1440964.png)
![1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1440967.png)
